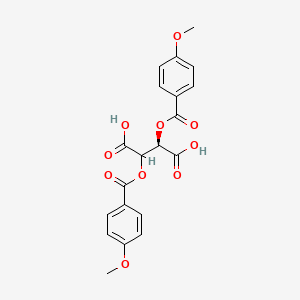

(+)-Di-4-Anisoyl-D-tartaric acid

Description

Significance of Chirality in Modern Chemical Science and Asymmetric Synthesis

Chirality is a fundamental concept in chemistry, where a molecule and its mirror image, known as enantiomers, can exhibit vastly different effects in a chiral environment, such as the human body. hilarispublisher.comnih.gov For instance, one enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or even harmful. hilarispublisher.comrasayanjournal.co.in This necessitates the production of single-enantiomer pharmaceuticals to ensure safety and efficacy. hilarispublisher.com Asymmetric synthesis is the key to achieving this, enabling chemists to selectively produce a desired enantiomer. chiralpedia.comnih.gov This is often accomplished through the use of chiral catalysts or auxiliaries that guide the reaction towards the formation of a specific stereoisomer. hilarispublisher.comnumberanalytics.com

Overview of Tartaric Acid Scaffolds as Enduring Chiral Building Blocks

Tartaric acid, a C₂-symmetric molecule available in both enantiomeric forms, is a widely utilized and inexpensive "chiral pool" compound. nih.govnih.gov Its well-defined stereocenters and functional groups make it an excellent starting material for the synthesis of a vast array of chiral molecules. nih.govnih.gov It has been extensively used in the creation of chiral ligands and catalysts, such as TADDOLs, and as a foundational element in the total synthesis of complex natural products. nih.govnih.gov The versatility of the tartaric acid scaffold allows for its application in various stereoselective transformations. nih.govnih.govacs.org

Historical Context and Evolution of Di-acylated Tartaric Acid Derivatives in Chiral Applications

The use of tartaric acid and its derivatives as chiral selectors is a long-standing practice in chemistry. researchgate.net The journey began with Louis Pasteur's groundbreaking work in 1848, where he manually separated the enantiomeric crystals of sodium ammonium (B1175870) tartrate, establishing the principle of molecular chirality. nih.govnih.gov Over the years, chemists have developed various derivatives of tartaric acid to enhance its effectiveness in separating enantiomers and guiding asymmetric reactions. Di-acylated tartaric acid derivatives, in particular, have proven to be highly effective resolving agents. pw.edu.pl The acylation of the hydroxyl groups of tartaric acid leads to compounds with modified steric and electronic properties, which can improve their ability to discriminate between enantiomers. pw.edu.plrsc.org These derivatives are frequently used to form diastereomeric salts with racemic mixtures, allowing for the separation of enantiomers through crystallization. rasayanjournal.co.innih.govchemicalbook.com The evolution of these derivatives has been driven by the need for more efficient and selective methods for obtaining enantiomerically pure compounds. nih.gov

Properties and Synthesis of (+)-Di-4-Anisoyl-D-tartaric Acid

This compound, also known as (+)-Bis(4-methoxybenzoyl)-D-tartaric acid, is a white to off-white crystalline powder. spectrumchemical.com It is a derivative of D-(-)-tartaric acid, the "unnatural" enantiomer. semanticscholar.org

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₁₀ pharmaffiliates.com |

| Molecular Weight | 418.35 g/mol pharmaffiliates.com |

| Melting Point | 176 °C (decomposition) |

| Solubility | Soluble in methanol (B129727) spectrumchemical.com |

| Appearance | White to almost white powder or crystal tcichemicals.com |

This table is interactive. Click on the headers to sort.

The synthesis of this compound typically involves the acylation of D-(-)-tartaric acid with p-anisoyl chloride (4-methoxybenzoyl chloride). semanticscholar.org A common procedure involves reacting p-methoxybenzoic acid with thionyl chloride to form p-anisoyl chloride. semanticscholar.org This crude acid chloride is then reacted with D-(-)-tartaric acid at elevated temperatures (e.g., 140-160°C) to yield the desired product. semanticscholar.org Purification is often necessary to remove byproducts such as p-methoxybenzoic acid. semanticscholar.org

Applications in Stereoselective Chemistry

This compound is a valuable tool in stereoselective chemistry, primarily utilized for its ability to resolve racemic mixtures. chemimpex.com

Chiral Resolution of Racemic Compounds

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This compound is an effective chiral resolving agent for various classes of compounds, particularly amines. semanticscholar.orgchemimpex.com The principle behind this application lies in the formation of diastereomeric salts. When the acidic this compound reacts with a racemic base (e.g., an amine), it forms two diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rasayanjournal.co.innih.gov After separation, the desired enantiomer of the base can be recovered by treating the diastereomeric salt with a base to neutralize the resolving agent. This technique has been successfully applied in the resolution of intermediates for the synthesis of pharmaceuticals. semanticscholar.org

Role in Asymmetric Catalysis

While primarily known as a resolving agent, derivatives of tartaric acid, including di-acylated versions, can also serve as chiral auxiliaries or ligands in asymmetric catalysis. acs.orgchemimpex.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed. Tartaric acid derivatives can be used to create a chiral environment around a reactive center, influencing the stereochemical outcome of the reaction. hilarispublisher.comnumberanalytics.com

Spectroscopic Data

¹H NMR and ¹³C NMR Spectroscopy: These techniques provide information about the hydrogen and carbon framework of the molecule. For di-acyl tartaric acid derivatives, the spectra would show signals corresponding to the aromatic protons and carbons of the anisoyl groups, as well as the methine and carboxylic acid protons and carbons of the tartaric acid backbone. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acids, the C=O stretch of both the carboxylic acids and the esters, and the C-O stretches of the esters and ether groups. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. nih.gov

This compound stands as a significant and versatile chiral compound in the realm of stereoselective chemistry. Its primary application as a resolving agent for racemic mixtures has proven invaluable in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The foundation of its utility lies in the enduring legacy of tartaric acid as a readily available and effective chiral building block. The continued development and application of such tartaric acid derivatives underscore their critical role in advancing the field of asymmetric synthesis and enabling the production of complex chiral molecules with precise stereochemical control.

Structure

3D Structure

Properties

Molecular Formula |

C20H18O10 |

|---|---|

Molecular Weight |

418.3 g/mol |

IUPAC Name |

(2R)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid |

InChI |

InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16?/m1/s1 |

InChI Key |

KWWCVCFQHGKOMI-AAFJCEBUSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)O[C@H](C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for + Di 4 Anisoyl D Tartaric Acid and Analogues

Esterification Pathways for O,O'-Diacylated Tartaric Acids

The most common method for synthesizing O,O'-diacylated tartaric acids like (+)-di-4-anisoyl-D-tartaric acid is through the esterification of the hydroxyl groups of tartaric acid. This can be achieved through direct reaction with acyl precursors or via an anhydride (B1165640) intermediate.

Direct Esterification from Tartaric Acid and Anisoyl Precursors

Direct esterification involves reacting D-tartaric acid with an anisoyl precursor, typically p-anisoyl chloride (4-methoxybenzoyl chloride). semanticscholar.org The reaction is generally heated to drive the esterification process. For instance, a mixture of p-methoxybenzoic acid and thionyl chloride can be heated to produce p-methoxybenzoyl chloride, which is then reacted with D-(-)-tartaric acid at elevated temperatures (e.g., 140-160°C) to form the desired diacylated product. semanticscholar.org This direct approach, while straightforward, often requires careful control of reaction conditions to maximize the yield of the diacylated product over monoacylated or unreacted starting material.

Another approach involves the use of catalysts to facilitate the reaction. For example, the synthesis of O,O'-dibenzoyl-D-tartaric acid, a closely related analogue, can be achieved by reacting D-tartaric acid with benzoyl chloride in the presence of a catalyst like copper sulfate (B86663) in an organic solvent such as toluene (B28343). google.com This catalytic method can improve reaction efficiency and yield.

Utilization of Anhydrides in Derivatization, specifically Di-p-anisoyl-D-tartaric Anhydride

The synthesis of O,O'-diacylated tartaric acids can also proceed through the formation of a diacyltartaric anhydride intermediate. researchgate.netgoogle.com This method involves reacting tartaric acid with an acylating agent, such as an acid chloride or anhydride, to form the corresponding O,O'-diacyltartaric anhydride. google.com This anhydride is then hydrolyzed to yield the final diacid product.

For example, O,O'-dibenzoyl-L-tartaric anhydride can be synthesized by heating L-tartaric acid with benzoyl chloride. semanticscholar.org The resulting anhydride is then dissolved in a mixture of acetone (B3395972) and water and heated to induce hydrolysis, yielding O,O'-dibenzoyl-L-tartaric acid. semanticscholar.org A similar strategy can be applied to the synthesis of this compound. The use of a solvent like xylene during the formation of the anhydride can be advantageous as it prevents the reaction mixture from solidifying and simplifies the purification process. pw.edu.pl

The formation of the anhydride is a key step. The reaction of tartaric acid with an acid chloride consumes the acylating agent for both the O-acylation of the hydroxyl groups and the dehydration of the dicarboxylic acid to form the anhydride. google.com

Preparation of Monoacylated Derivatives by Selective Hydrolysis

While diacylated tartaric acids are widely used, their monoacylated counterparts have also gained significant attention. researchgate.netumich.edu One method to obtain these monoacyl derivatives is through the selective, or partial, hydrolysis of the corresponding diacyltartaric acid. researchgate.netumich.edu This approach is particularly useful when the diacyl derivative is readily available. researchgate.netumich.edu

However, achieving selective hydrolysis can be challenging, and the yields may be moderate. For instance, the partial hydrolysis of dibenzoyltartrimide and tartaric diamide (B1670390) has been reported to proceed slowly and with low to moderate yields. arkat-usa.org The reaction of dibenzoyltartaric acid with primary amines has also unexpectedly led to the formation of monoacyl tartrimides, indicating that hydrolysis of one of the acyl groups can occur under certain reaction conditions. arkat-usa.orgresearchgate.net

An alternative to partial hydrolysis is the direct monoacylation of tartaric acid. This involves reacting tartaric acid with a limited amount of the acylating agent. umich.edu While this method can be simpler and more environmentally friendly, achieving high selectivity and yield can be difficult. umich.edu

Optimization of Reaction Conditions and Efficiency in the Synthesis of Anisoyl Tartrates

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of anisoyl tartrates. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

The use of solvents like toluene or xylene in the acylation reaction can be beneficial. pw.edu.pl They can help to keep the reaction mixture from solidifying, allow for lower reaction temperatures, and facilitate the removal of by-products. pw.edu.pl Catalysts such as mineral acids (e.g., sulfuric acid), organic acids, or Lewis acids (e.g., ferric chloride, zinc chloride) have been shown to improve the safety and yield of the synthesis of diacyltartaric anhydrides. pw.edu.plgoogle.com

Factorial design experiments can be a powerful tool for optimizing reaction parameters such as temperature, acid excess, and reaction time. rsc.org While not specifically detailed for this compound in the provided context, this methodology is generally applicable to esterification reactions and can lead to significant improvements in conversion rates. rsc.org For industrial-scale production, finding an efficient and economical process is paramount. This includes considering the cost of starting materials and the ease of purification. researchgate.netumich.edu

Stereochemical Control and Purity Assurance in the Synthesis of Di-anisoyl Tartaric Acid Isomers

The synthesis of a specific stereoisomer like this compound requires strict stereochemical control. This is primarily achieved by starting with the correct stereoisomer of tartaric acid, in this case, D-(-)-tartaric acid. semanticscholar.org Tartaric acid has three stereoisomers: the dextrorotatory L-(+)-tartaric acid, the levorotatory D-(-)-tartaric acid, and the achiral meso-tartaric acid. wikipedia.org

The purity of the final product is critical, especially when it is used as a chiral resolving agent. chemimpex.comwatson-int.com Purification is often achieved through crystallization. semanticscholar.org The optical purity, measured as enantiomeric excess (e.e.), is a key quality parameter. For commercial products, an optical purity of 99.0% e.e. or higher is often required. toray.jp Techniques like High-Performance Liquid Chromatography (HPLC) are used to determine the chemical and optical purity of the synthesized compound. epo.org

During synthesis and purification, it is essential to avoid conditions that could lead to racemization or epimerization. For example, heating dextro-tartaric acid in water at high temperatures can lead to the formation of meso-tartaric acid and racemic tartaric acid. wikipedia.org Therefore, reaction and work-up conditions must be carefully controlled to maintain the stereochemical integrity of the desired isomer.

Fundamental Aspects of Chiral Recognition and Induction by + Di 4 Anisoyl D Tartaric Acid

Mechanisms of Diastereomeric Salt Formation and Crystallization

(+)-Di-4-Anisoyl-D-tartaric acid is a powerful chiral resolving agent, primarily utilized for the separation of racemic mixtures of basic compounds, such as amines. The fundamental principle of this resolution process lies in the formation of diastereomeric salts. When the chiral acid, this compound, reacts with a racemic base, it forms two diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.orgchemeurope.com

The mechanism of chiral recognition and subsequent separation is a multi-faceted process governed by a combination of intermolecular interactions. Key among these are:

Ionic Interactions: The primary interaction is the acid-base reaction between the carboxylic acid groups of the tartaric acid derivative and the basic functional group (e.g., an amino group) of the racemate. This forms a salt, bringing the two chiral entities into close proximity.

Hydrogen Bonding: The hydroxyl and carbonyl groups of the tartaric acid backbone, along with the methoxy (B1213986) and carbonyl groups of the anisoyl moieties, provide multiple sites for hydrogen bonding. These interactions with the racemate contribute significantly to the stability and three-dimensional structure of the resulting diastereomeric salt complex.

π-π Stacking: The anisoyl groups, being aromatic, can engage in π-π stacking interactions with aromatic rings present in the molecule being resolved. This adds another layer of specificity to the binding.

Steric Hindrance: The bulky di-4-anisoyl groups create a defined chiral space. The differential fit of the two enantiomers of the racemate into this space leads to one diastereomeric salt being sterically more favored and, often, more stable.

The culmination of these interactions results in one of the diastereomeric salts having a more ordered and stable crystal lattice, which typically leads to lower solubility in a given solvent system. unchainedlabs.com By carefully selecting the solvent, it is possible to induce the preferential crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. unchainedlabs.com After separation, the pure enantiomer can be recovered by treating the diastereomeric salt with a base or acid to break the ionic bond. chemeurope.com

The choice of solvent is critical and can significantly influence the efficiency of the resolution by altering the solubilities of the diastereomeric salts. nih.gov For instance, a study on the resolution of racemic albuterol utilized di-p-toluoyl-D-tartaric acid, a closely related derivative, and found that selective crystallization could efficiently yield the desired (R)-enantiomer. nih.gov

Applications in Enantioselective Synthesis

Catalytic Roles in Asymmetric Reactions

(+)-Di-4-anisoyl-D-tartaric acid and its derivatives play crucial roles as catalysts in a variety of asymmetric reactions. These catalysts can be broadly categorized into metal-based and organic systems, each offering distinct advantages in specific transformations.

The combination of this compound with various metal ions generates chiral Lewis acid complexes that are effective catalysts for a range of enantioselective reactions. These complexes function by coordinating to a substrate, thereby creating a chiral environment that directs the approach of a reactant to one face of the molecule. The anisoyl groups play a critical role in shaping the catalytic pocket and influencing the stereochemical outcome of the reaction.

A notable example is the use of tartrate-derived ligands in Lewis acid-promoted aldol (B89426) reactions. For instance, the synthesis of (+)-bengamide E, a polyhydroxylated natural product, utilized a Lewis acid-promoted aldol reaction where a tartrate-derived aldehyde was a key starting material. nih.gov The precomplexation of an acetylenic moiety with cobalt hexacarbonyl was found to enhance the stereoselectivity of this reaction. nih.gov

| Reaction Type | Catalyst System | Key Feature | Application Example |

| Aldol Reaction | Lewis Acid-Promoted | Enhanced Stereoselectivity | Synthesis of (+)-Bengamide E |

In addition to metal-based catalysis, tartaric acid derivatives, including this compound, serve as scaffolds for the development of purely organic catalysts. These organocatalysts offer a more environmentally friendly alternative to metal catalysts and have shown remarkable efficiency in various asymmetric transformations. The tartaric acid backbone provides a rigid and well-defined chiral environment that is essential for high enantioselectivity.

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Asymmetric versions of this reaction are of great interest for the synthesis of complex chiral molecules. Tartaric acid-derived catalysts have been successfully employed to control the stereochemistry of these cycloadditions. For example, a tartaric acid-derived cyclopentenone was used as a precursor in the synthesis of both (–)-methyl jasmonate and (+)-methyl epijasmonate via a Diels-Alder reaction with 2-methoxybutadienone. nih.gov

Recent advancements have also highlighted the use of chiral imidazolidinones, which can be derived from chiral amines, in activating α,β-unsaturated ketones for enantioselective Diels-Alder reactions. princeton.edu This organocatalytic approach has proven to be general for a wide range of diene structures, affording cyclohexenyl ketones in high yields and enantioselectivities. princeton.edu

| Reaction | Catalyst/Precursor | Dienophile | Diene | Product | Yield/Enantioselectivity |

| Diels-Alder | Tartaric acid-derived cyclopentenone | Internal | 2-methoxybutadienone | (–)-Methyl jasmonate | 6% overall yield from cyclopentenone |

| Diels-Alder | Chiral imidazolidinone | α,β-Unsaturated ketones | Various alkyl-, alkoxy-, amino-, and aryl-substituted dienes | Cyclohexenyl ketones | 79-92% yield, 85-98% ee |

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. magritek.comazom.com Controlling the stereochemistry of this reaction is crucial for the synthesis of many natural products and pharmaceuticals. Tartaric acid derivatives have been instrumental in developing catalytic systems for asymmetric aldol reactions.

The general principle involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. magritek.com The use of chiral catalysts derived from tartaric acid can effectively control the facial selectivity of this addition, leading to high enantiomeric excesses of the desired aldol product.

Asymmetric Induction in Stereoselective Radical Reactions

While ionic reactions have traditionally dominated asymmetric synthesis, the use of radical reactions is a growing area of research. This compound and its derivatives can also be employed to induce asymmetry in stereoselective radical reactions. This can be achieved by using the chiral tartrate moiety as a controller to direct the approach of a radical species to a prochiral substrate.

Utilization as Chiral Building Blocks and Precursors for Optically Pure Intermediates in Complex Molecule Synthesis

Beyond its catalytic roles, this compound serves as an excellent chiral building block. chemimpex.com Its inherent chirality and functional groups allow for its incorporation into the carbon skeleton of a target molecule, thereby establishing key stereocenters. This "chiron" approach is a powerful strategy for the efficient and stereocontrolled synthesis of complex molecules.

Tartaric acid and its derivatives are readily available and inexpensive starting materials, making them attractive for large-scale synthesis. nih.gov They provide a straightforward way to introduce two stereocenters with defined absolute stereochemistry into a molecule. nih.gov This has been demonstrated in the synthesis of numerous bioactive compounds.

For instance, tartaric acid was a key chiral precursor in the synthesis and determination of the absolute stereochemistry of cytotoxic polyacetylene compounds like PQ-8. nih.gov Similarly, it was used to establish the stereochemistry of the two vicinal hydroxyl groups in the synthesis of (+)-koninginin D. nih.gov The synthesis of the potent antibiotic (–)-anisomycin also utilized a tartaric acid-derived amino polyol as a crucial precursor. nih.gov

| Target Molecule | Role of Tartaric Acid Derivative | Key Transformation |

| PQ-8 | Chiral Precursor | Elucidation of absolute stereochemistry |

| (+)-Koninginin D | Chiral Building Block | Establishment of vicinal hydroxyl stereochemistry |

| (–)-Anisomycin | Chiral Precursor | Synthesis of an amino polyol intermediate |

Methodologies for Chiral Resolution Utilizing + Di 4 Anisoyl D Tartaric Acid

Classical Resolution Techniques via Diastereomeric Salt Crystallization

The most established method for separating enantiomers on a large scale is through the formation of diastereomeric salts. stereoelectronics.org This technique involves reacting a racemic mixture, such as a basic amine, with an enantiomerically pure acid like (+)-di-4-anisoyl-D-tartaric acid. stereoelectronics.orgrsc.org The resulting products are diastereomers, which possess different physical properties, most importantly, different solubilities. rsc.org This solubility difference allows one diastereomer to crystallize selectively from a suitable solvent, while the other remains in the solution. rsc.org The crystallized salt can then be separated by filtration. Subsequent treatment of the isolated salt with a base regenerates the chiral amine in its enantiomerically pure form. stereoelectronics.org This method is efficient and practical for large-scale industrial production. stereoelectronics.orgrsc.org

This compound has proven effective in the resolution of various racemic amines through diastereomeric crystallization. A notable application is in the resolution of praziquanamine, an intermediate in the synthesis of the (R)-enantiomer of the anthelmintic drug Praziquantel. semanticscholar.org In this process, using this compound was advantageous because it allowed for the desired (R)-(-)-praziquanamine to be isolated from the first-precipitated salt, simplifying the purification process. semanticscholar.org

Another approach, known as light-driven crystallization-induced dynamic resolution, combines photoredox-mediated racemization with in situ diastereomeric crystallization. nih.gov In this system, the unwanted enantiomer in the solution is continuously racemized back to the racemic mixture, while the desired enantiomer is selectively precipitated as an insoluble diastereomeric salt with a chiral acid. nih.gov This dynamic process allows for a theoretical yield of up to 100% for the desired enantiomer, overcoming the 50% yield limitation of classical resolution. rsc.orgnih.gov

Table 1: Examples of Amine Resolution using Aryl-Tartaric Acid Derivatives

| Racemic Compound | Resolving Agent | Key Finding | Reference |

| Praziquanamine | (+)-Di-p-anisoyl-D-tartaric acid | The desired (R)-enantiomer was isolated from the initially precipitated salt. | semanticscholar.org |

| 1-phenylethylamine | (+)-Tartaric acid | A well-established resolution to obtain both inexpensive and readily available enantiomers. | stereoelectronics.org |

| α-Chiral secondary and tertiary amines | Various chiral resolving acids | A dynamic resolution method using photoredox catalysis allows for high yields and enantioselectivity. | nih.gov |

To accelerate the discovery of effective chiral resolution conditions, high-throughput screening (HTS) methods are employed. onyxipca.comnih.gov This approach involves conducting a large number of crystallization experiments in parallel, typically in multi-well plates, to quickly identify the optimal resolving agent, solvent, and crystallization conditions. onyxipca.comnih.gov

The process begins with an assessment of the target compound's stability and solubility to define a suitable range of solvents. onyxipca.com The racemic substrate is then screened against a library of chiral resolving agents, such as this compound, across a matrix of different organic, aqueous, and mixed solvent systems. onyxipca.com The outcomes of these numerous experiments are analyzed, often using automated systems, to detect crystalline salt formation and subsequent chiral enrichment, which is typically measured by chiral High-Performance Liquid Chromatography (HPLC). onyxipca.com This systematic approach allows a vast area of "chemical space" to be explored efficiently, significantly reducing the time and resources required to develop a robust and scalable resolution process. onyxipca.com

Chiral Selector Applications in Advanced Analytical Chromatography

Beyond its use in bulk separation, this compound and its derivatives are valuable as chiral selectors in analytical chromatography. chemimpex.com In this context, the chiral resolving agent is incorporated into either the stationary phase or the mobile phase of a chromatographic system to enable the analytical separation and quantification of enantiomers. researchgate.netsigmaaldrich.com

In chiral HPLC, a column is packed with a chiral stationary phase (CSP) that can differentially interact with the enantiomers of an analyte. While specific CSPs based directly on this compound are a specialized area, derivatives of tartaric acid are used to create CSPs for the separation of a wide range of compounds. sigmaaldrich.com The principle relies on the formation of transient, diastereomeric complexes between the chiral selector in the stationary phase and the individual enantiomers of the analyte as they pass through the column. sigmaaldrich.com

The different stabilities of these transient complexes lead to different retention times for each enantiomer, allowing for their separation and quantification. sigmaaldrich.com The development of a successful chiral HPLC method involves screening various columns and mobile phase compositions to find the combination that provides the best separation (resolution) for a specific analyte. sigmaaldrich.com

The utility of tartaric acid derivatives as chiral selectors extends to other chromatographic methods. For instance, L-(+)-tartaric acid has been successfully used as a chiral selector in the mobile phase for the preparative enantioseparation of ofloxacin (B1677185) using high-speed counter-current chromatography (HSCCC). researchgate.net In this technique, the chiral selector is dissolved in one phase of a two-phase liquid system, and separation occurs based on the differential partitioning of the enantiomers between the two liquid phases. researchgate.net

Theoretical Considerations and Experimental Parameters Influencing Resolution Efficiency and Selectivity

The success of a chiral resolution by diastereomeric salt crystallization is governed by a delicate interplay of theoretical principles and experimental variables. The fundamental requirement is that the two diastereomeric salts formed between the racemic compound and the resolving agent have significantly different solubilities in the chosen solvent system. rsc.org

Several experimental parameters must be carefully optimized to maximize the efficiency and selectivity of the resolution:

Solvent Choice: The solvent is a critical factor. It must not only dissolve the components but also promote the selective crystallization of one diastereomer over the other. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. onyxipca.com

Temperature: Temperature affects both solubility and the kinetics of crystallization. Cooling crystallization is a common technique, where the mixture is heated to ensure complete dissolution and then gradually cooled to induce nucleation and crystal growth of the less soluble salt. onyxipca.comsigmaaldrich.com Lower temperatures can sometimes enhance chiral selectivity. sigmaaldrich.com

Purity of Starting Materials: The presence of impurities can inhibit crystallization or co-precipitate with the desired salt, leading to lower enantiomeric purity of the final product. onyxipca.com Therefore, using materials of high purity is crucial.

Stirring and Time: Adequate stirring time is necessary to allow the system to reach equilibrium and ensure that the crystallization of the less soluble salt is complete. rsc.org Rushing this step can lead to lower yields and reduced enantiomeric excess.

Advanced Characterization and Computational Studies

X-ray Crystallographic Analysis of (+)-Di-4-Anisoyl-D-tartaric Acid and its Diastereomeric Salts/Complexes

In a broader context, the crystal structure of diastereomeric salts formed between a resolving agent and a racemic compound reveals the specific non-covalent interactions—such as hydrogen bonding, and steric hindrance—that govern chiral recognition. For instance, studies on the diastereomeric salts of tartaric acid with racemic amines have shown that a complex network of hydrogen bonds involving the carboxylic acid and hydroxyl groups of the tartaric acid derivative, as well as the functional groups of the amine, dictates the packing of the crystal lattice. It is this differential packing that leads to the successful separation of enantiomers. The anisoyl groups in this compound are expected to play a significant role in these interactions through π-π stacking and other van der Waals forces, further influencing the crystal packing and the efficiency of the resolution.

Spectroscopic Investigations for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. In a 2011 study by Woelfle and colleagues focused on the resolution of Praziquantel, the ¹H and ¹³C NMR spectra for (+)-Di-p-anisoyl-D-tartaric acid were reported in the supplementary materials. plos.org While the detailed spectra are not presented here, such data would typically show characteristic signals for the aromatic protons of the anisoyl groups, the methoxy (B1213986) protons, and the methine protons of the tartaric acid backbone. The chemical shifts and coupling constants of these protons provide definitive confirmation of the compound's connectivity. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons, the aromatic carbons, the methoxy carbon, and the carbons of the tartaric acid core.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit strong absorption bands corresponding to the stretching vibrations of the carboxylic acid O-H and C=O groups, the ester C=O group, the C-O bonds of the esters and ethers, and the aromatic C-H and C=C bonds.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, along with peaks from characteristic fragmentation patterns, such as the loss of the anisoyl groups.

| Spectroscopic Data Summary | |

| Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic, methoxy, and tartaric acid methine protons. |

| ¹³C NMR | Resonances for carbonyl, aromatic, methoxy, and tartaric acid core carbons. |

| IR Spectroscopy | Strong absorptions for O-H (carboxylic acid), C=O (carboxylic acid and ester), C-O, and aromatic C-H/C=C bonds. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. |

Computational Chemistry and Molecular Modeling of Chiral Interactions

Computational methods offer a powerful complement to experimental techniques, providing insights into the dynamic behavior and energetic properties of this compound and its interactions with other molecules.

The flexibility of this compound, particularly the rotation around the single bonds connecting the tartaric acid backbone to the anisoyl groups, gives rise to multiple possible conformations. Conformational analysis, using molecular mechanics or quantum mechanical calculations, can identify the low-energy conformations that are most likely to be present in solution.

These studies are crucial for understanding the steric effects that play a significant role in chiral recognition. The size and orientation of the anisoyl groups in the preferred conformations create a specific three-dimensional chiral environment. The steric hindrance between the resolving agent and one enantiomer of a racemic mixture is often greater than with the other, leading to a less stable diastereomeric complex and facilitating separation.

Molecular modeling can be employed to predict the enantioselectivity of a chiral resolution process. By calculating the interaction energies between this compound and each enantiomer of a racemic compound, it is possible to estimate the relative stabilities of the two diastereomeric complexes. A larger difference in the calculated binding energies suggests a higher likelihood of successful resolution.

These theoretical models can account for various intermolecular forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The results of these calculations can guide the selection of appropriate resolving agents and optimize the conditions for chiral separation, thereby accelerating the development of efficient resolution processes.

Emerging Research Areas and Future Outlook

Development of Novel Anisoyl Tartaric Acid Derivatives for Enhanced Chirality Transfer

The core structure of (+)-di-4-anisoyl-D-tartaric acid provides a robust platform for chemical modification to create novel derivatives with superior chiral recognition and transfer capabilities. Research is actively pursuing the synthesis of new analogues by altering the acyl groups and modifying the carboxylic acid functionalities to fine-tune their stereochemical influence.

The synthesis of tartaric acid derivatives is a well-established field, providing various pathways to new compounds. researchgate.net For instance, the aminolysis of O,O'-diacyltartaric acid chlorides can yield symmetrical diamides, while reactions with anhydrides can produce monoamides and unsymmetrical diamides. researchgate.net More recent studies have focused on practical methods for the direct acylation of unprotected tartaric acid, leading to the formation of monoacyltartaric acids and even previously undescribed anhydrides, such as monobenzoyltartaric anhydride (B1165640). researchgate.net These synthetic advancements open the door to a wider library of derivatives beyond the standard di-p-anisoyl variant.

These novel derivatives are being investigated for their potential in various applications:

Resolving Agents: O,O'-disubstituted tartaric acid derivatives are being developed and optimized as chiral resolving agents for challenging racemic compounds like ibuprofen. researchgate.net

Synthetic Receptors: The performance of these derivatives is also evaluated through their interaction with synthetic receptors. For example, a receptor with a binaphthyl spacer has been shown to bind enantiomeric forms of diacyl tartaric acids through distinct geometries, a process highly dependent on the derivative's structure. rsc.org

The goal of this research is to create derivatives with enhanced selectivity, improved crystalline properties for more efficient separation, and broader applicability across different classes of chemical compounds. researchgate.netresearchgate.net

| Derivative Type | Synthetic Method | Potential Application | Reference |

| Symmetrical O,O′-diacyltartrdiamides | Aminolysis of corresponding acid chlorides | Chiral Recognition, Complexation | researchgate.net |

| Monoacyltartaric Acids | Direct acylation of unprotected tartaric acid | Chiral Resolving Agents, Synthesis | researchgate.net |

| Monobenzoyltartaric Anhydride | Benzoylation of tartaric acid | Chiral Intermediate | researchgate.net |

| O,O'-Disubstituted Tartaric Acids | Derivatization of tartaric acid | Enantioseparation of pharmaceuticals | researchgate.net |

Integration into Sustainable and Green Chemistry Processes

The chemical industry's shift towards sustainability has spurred research into the use of renewable and biodegradable compounds in synthesis. Tartaric acid and its derivatives are at the forefront of this movement due to their natural origin and environmentally benign character. researchgate.netacs.org

Researchers have successfully employed tartaric acid as a cost-effective and green catalyst for various organic reactions. tsijournals.comresearchgate.net It has proven effective in promoting the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and 1,2,4-triazolidine-3-thiones in water, which serves as a green reaction medium, often at room temperature. tsijournals.comresearchgate.net These protocols offer significant advantages, including mild reaction conditions, high yields, simple workups, and the avoidance of hazardous organic solvents. tsijournals.com

While much of the foundational green chemistry research has used the parent L-tartaric acid, the principles are directly applicable to its derivatives. The future will likely see the expanded use of compounds like this compound in:

Biocatalysis: Leveraging bioprocesses that are energy-saving and utilize renewable bio-resources. researchgate.net

Electrochemical Synthesis: Exploring sustainable electrochemical methods for producing tartaric acid and its derivatives, which can reduce waste and improve efficiency. acs.org

Low Melting Mixtures: Investigating the use of tartaric acid derivatives as components in deep eutectic solvents or other low melting mixtures, creating green solvent systems for catalysis and separation.

The integration of these derivatives into such processes aligns with the core principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. chiralpedia.com

Exploration of Applications in Chiral Materials Science and Functional Chiral Polymers

The chirality inherent in tartaric acid derivatives is being harnessed to create advanced materials with unique optical, physical, and biological properties. This research area moves beyond the traditional use of these molecules as resolving agents and into the construction of functional materials and polymers.

A significant breakthrough has been the synthesis of chiral polyamides from tartaric acid. rsc.org These polymers exhibit intriguing properties such as multicolor clusteroluminescence and aggregation-induced chirality amplification. rsc.org The specific helical conformation of these polymers, confirmed by circular dichroism spectroscopy, is directly derived from the tartaric acid building block. rsc.org This opens up potential applications in bioimaging and anti-counterfeiting technologies. rsc.org

| Property | Mesoporous Silica Nanoparticles (MSN) | L-tartaric acid modified CMSN | Significance | Reference |

| Wettability | Lower | Better | Improved interaction with biological fluids | nih.gov |

| Degradation Rate | Slower | Faster | Controlled release and biocompatibility | nih.gov |

| Bio-adhesion | Lower | Higher | Increased retention in the GI tract for drug absorption | nih.gov |

Furthermore, chiral molecules like tartaric acid are being used to direct the self-assembly of inorganic nanosheets into hierarchical nanobundles with strong chiroptical activity. nih.gov This strategy allows for the transfer of chirality from the molecular level to the nanoscale, creating materials for applications in optics and catalysis.

Future Directions in Advanced Asymmetric Catalysis and Chiral Separation Technologies

The foundational roles of this compound as a chiral auxiliary and a resolving agent continue to evolve with technological advancements. chemimpex.comtoray.jp The future points towards the development of more sophisticated and efficient systems for both asymmetric catalysis and chiral separation.

In asymmetric catalysis , research is moving beyond using tartaric acid derivatives simply as auxiliaries. A recent innovation is the fabrication of chiral carbon nanodots (CNDs) through the hydrothermal processing of tartaric acid. rsc.org These CNDs have shown outstanding performance as catalysts in enantioselective ring-opening reactions, demonstrating a new modality for transferring chirality in catalysis. rsc.org Future work will likely focus on designing other novel catalytic systems based on this platform and expanding their application to a wider range of chemical transformations.

In chiral separation , the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives continuous innovation. researchgate.netnih.govjiangnan.edu.cn Future directions include:

Novel Chiral Stationary Phases (CSPs): There is ongoing work to design and synthesize new CSPs for high-performance liquid chromatography (HPLC) based on tartaric acid derivatives, aiming for improved separation efficiency and broader applicability. nih.gov

Advanced Derivatizing Agents: The development of new chiral derivatizing agents based on the tartaric acid scaffold will aid in the indirect separation and analysis of chiral molecules in complex biological samples, a key aspect of chiral metabolomics. nih.gov

Integration with AI and Machine Learning: The use of artificial intelligence and machine learning algorithms is poised to revolutionize the field by predicting the enantioselectivity of new catalysts and optimizing separation conditions, thereby accelerating the discovery and development process. chiralpedia.com

The convergence of these emerging technologies with the proven utility of this compound and its derivatives promises to address key challenges in scalability, selectivity, and cost, further solidifying their importance in modern chemistry. chiralpedia.com

Q & A

Q. Basic

- X-ray diffraction (XRD) : Single-crystal XRD resolves absolute configuration and intermolecular interactions.

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorph transitions (e.g., enantiotropic or monotropic relationships).

- Powder X-ray diffraction (PXRD) : Quantifies polymorphic content in mixtures using Rietveld refinement .

What strategies optimize the use of this compound in chiral resolution experiments, particularly for amines or amino alcohols?

Q. Advanced

- Co-crystallization : Adjust stoichiometry (1:1 or 2:1 acid-to-amine ratios) based on the target compound’s pKa. For basic analytes, use methanol/water solvent systems to enhance diastereomeric salt formation .

- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility and selectivity.

- Dynamic resolution : Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral GC/MS during kinetic resolution .

How can researchers address discrepancies in enantiomeric excess measurements when using this compound as a chiral selector?

Q. Advanced

- Method cross-validation : Compare results from HPLC, NMR (using chiral shift reagents), and polarimetry. Discrepancies may arise from impurities or solvent effects .

- Control experiments : Test for acid degradation under reaction conditions (e.g., prolonged heating) via TLC or LC-MS.

- Buffer optimization : Use tartrate buffer (pH 3.0) to stabilize the acid and minimize racemization .

What experimental designs are effective in assessing the chemical stability of this compound under varying pH and temperature conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to extremes (e.g., 0.1 M HCl/NaOH at 60°C for 24 hours) and monitor hydrolysis via HPLC.

- Kinetic profiling : Use Arrhenius plots to predict shelf-life at storage temperatures.

- Solid-state stability : Conduct PXRD and DSC on samples stored at 40°C/75% RH to detect hygroscopicity-induced polymorphic changes .

What spectroscopic and chromatographic methods are most reliable for identifying this compound in complex mixtures?

Q. Basic

- IR spectroscopy : Key peaks include ester C=O (1740 cm⁻¹), aromatic C-O (1250 cm⁻¹), and hydroxyl stretches (broad ~3400 cm⁻¹) .

- LC-MS/MS : Electrospray ionization (ESI) in negative mode detects [M-H]⁻ ions (m/z ~429 for C₂₀H₁₈O₈).

- Chiral chromatography : Use a polysaccharide-based column (e.g., Chiralcel® OD-H) with hexane/isopropanol gradients .

How does the presence of residual solvents or by-products from synthesis impact the performance of this compound in asymmetric catalysis, and how can these be mitigated?

Q. Advanced

- By-product analysis : Trace mono-acylated tartaric acid (from incomplete reaction) can reduce ee. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Residual solvent removal : Use high-vacuum drying (≤0.1 mmHg, 40°C) to eliminate DMF or THF, which may interfere with crystallization.

- Quality control : Implement ICP-MS to detect metal catalysts (e.g., Sn from stannous chloride catalysts) that could promote racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.